molecular formula C11H14O2 B2667157 (1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 182965-69-1

(1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B2667157
CAS No.: 182965-69-1
M. Wt: 178.231
InChI Key: NKFNEIYWSQIOLY-NSHDSACASA-N
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Description

(1S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral tertiary alcohol featuring a methoxy group at position 7 and a hydroxyl group at position 1 of the tetrahydronaphthalene scaffold. Its stereochemistry (S-configuration at C1) and substitution pattern make it a versatile intermediate in pharmaceutical synthesis, particularly for acetylcholinesterase inhibitors and neuroprotective agents . The compound’s structure allows for diverse functionalization, enabling exploration of structure-activity relationships (SAR) in drug discovery.

Properties

IUPAC Name

(1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11-12H,2-4H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFNEIYWSQIOLY-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC2O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(CCC[C@@H]2O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several methods. One common approach involves the reduction of 7-methoxy-1-tetralone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 7-methoxy-1-tetralone using a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to form fully saturated derivatives using strong reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as hydrobromic acid can be used for demethylation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Hydrobromic acid in acetic acid.

Major Products Formed:

  • Oxidation: 7-methoxy-1-tetralone.
  • Reduction: 1,2,3,4-tetrahydronaphthalen-1-ol.
  • Substitution: 7-hydroxy-1,2,3,4-tetrahydronaphthalen-1-ol.

Scientific Research Applications

(1S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is used in the production of fragrances and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The methoxy and hydroxyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Structural Analogs with Substituted Alkyl Groups

Compound : (1S,4S)-4-Isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol

  • Key Differences : Incorporates isopropyl and methyl groups at positions 4 and 6, respectively.
  • Properties :
    • Retention Index (RI): 1659–1665
    • Antimicrobial Activity: Moderate (0.15–0.18 µg/mL against Staphylococcus aureus)

Compound: 1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol

  • Key Differences : Features a methyl group at position 7 and an isopropyl group at position 1.
  • Properties :
    • Molecular Weight: 204.31 g/mol
    • SMILES: CC(C)C1(O)CCCc2ccc(C)cc12

Halogen-Substituted Derivatives

Compound : (1S)-5-Bromo-1,2,3,4-Tetrahydronaphthalen-1-ol

  • Key Differences : Bromine substitution at position 5 instead of methoxy at position 5.
  • Properties :
    • Molecular Weight: 227.1 g/mol
    • Applications: Used in cross-coupling reactions for drug intermediates .
  • Comparison : Bromine’s electronegativity and steric bulk may hinder enzymatic interactions but improve stability in radical reactions.

Compound : 7-Bromo-1,2,3,4-Tetrahydronaphthalen-1-ol

  • Key Differences : Bromine at position 7, directly replacing the methoxy group.
  • Properties :
    • CAS: 75693-15-1
  • Comparison : Loss of the methoxy group’s electron-donating effects could reduce binding to aromatic receptors (e.g., dopamine D2) .

Functional Group Variants

Compound : (1S)-7-Methoxy-1,2,3,4-Tetrahydronaphthalen-1-amine Hydrochloride

  • Key Differences : Hydroxyl group replaced by an amine, forming a hydrochloride salt.
  • Properties :
    • Molecular Weight: 227.7 g/mol (free base)
    • Applications: Intermediate in neuroactive compound synthesis .
  • Comparison : The amine group introduces basicity, altering solubility and enabling salt formation for improved bioavailability.

Compound: 2-Amino-6-Methoxy-1,2,3,4-Tetrahydronaphthalen-1-ol Hydrochloride

  • Key Differences: Amino group at position 2 and methoxy at position 4.
  • Properties :
    • CAS: 88628-32-4
  • Comparison: Additional amino group may enhance hydrogen bonding in acetylcholinesterase active sites but increase metabolic instability .

Stereochemical Variants

Compound : (1R,4S)-4-Isopropyl-1,6-Dimethyl-1,2,3,4-Tetrahydronaphthalen-1-ol

  • Key Differences : R-configuration at C1 instead of S.
  • Properties :
    • RI: 1668–1675
    • Anti-inflammatory Activity: Higher than (1S,4S)-isomer (0.20 µg/mL vs. 0.18 µg/mL)
  • Comparison : Stereochemistry significantly impacts biological activity, with the R-isomer showing improved efficacy in anti-inflammatory assays.

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Applications
(1S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol 7-OCH₃, 1-OH 178.23 1106669-07-1 Acetylcholinesterase inhibitors
(1S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol 5-Br, 1-OH 227.1 1413606-05-9 Suzuki coupling intermediates
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol 7-Br, 1-OH 229.11 75693-15-1 Neuroprotective agents
(1S,4S)-4-Isopropyl-1,6-dimethyl-1,2,3,4-tetrahydronaphthalen-1-ol 4-CH(CH₃)₂, 6-CH₃ 222.37 - Antimicrobial agents

Key Research Findings

  • Stereochemical Impact : The (1S)-configuration in the target compound enhances acetylcholinesterase binding compared to R-isomers, as seen in hybrid molecule syntheses .
  • Substituent Effects : Methoxy groups improve solubility and electron density, whereas bromine substitutions favor stability in halogen-bonding interactions .
  • Synthetic Challenges : Enzymatic resolution (e.g., CAL-A lipase) achieves high enantioselectivity for tertiary alcohols but suffers from low conversion rates .

Biological Activity

(1S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a compound of increasing interest due to its potential biological activities. This article reviews the existing literature on its biological properties, pharmacological effects, and mechanisms of action.

  • Molecular Formula : C11_{11}H14_{14}O2_2
  • Molecular Weight : 178.23 g/mol
  • CAS Number : 103791-17-9
  • Structural Formula :
COC1 CC2 C CCCC2N C C1\text{COC1 CC2 C CCCC2N C C1}

Biological Activity Overview

The biological activity of this compound has been linked to various pharmacological effects, particularly in the context of neuropharmacology and receptor interactions.

1. Dopamine Receptor Activity

Recent studies have shown that compounds structurally related to this compound can act as selective agonists for dopamine receptors. For instance, a related compound was identified as a highly selective D3 dopamine receptor agonist that promotes β-arrestin translocation and G protein activation without significant activity at D2 receptors . This suggests that this compound may exhibit similar selective activity.

2. Neuroprotective Effects

In vitro studies have indicated that related compounds can protect dopaminergic neurons against neurodegeneration . The neuroprotective properties are attributed to their ability to modulate dopamine receptor signaling pathways effectively.

Case Studies and Research Findings

StudyFindings
Dopamine Receptor Agonism A study identified a structurally similar compound with selective D3 receptor agonism and neuroprotective properties .
TRPV1 Interaction Investigations into naphthalene derivatives indicated potential modulation of TRPV1 activity affecting pain pathways .
Neuroprotection in iPSC Models Related compounds demonstrated protective effects against neurodegeneration in induced pluripotent stem cell (iPSC) models .

The mechanisms by which this compound exerts its biological effects may involve:

  • Receptor Binding : The compound likely interacts with dopamine receptors and possibly TRPV1 receptors based on structural similarities with known agonists.
  • Signal Transduction Pathways : Activation of β-arrestin and G protein pathways may lead to downstream effects such as neuroprotection and modulation of neurotransmitter release.

Q & A

Q. Critical Conditions :

FactorImpact on Enantiopurity
Chiral Auxiliarytert-Butanesulfinyl group directs stereochemistry
Reducing AgentNaBH₄ selectivity impacts diastereomer ratio
ChromatographyHexane/EtOAc ratio optimizes separation

How is the stereochemical configuration of this compound confirmed experimentally?

Q. Basic Research Focus

  • Optical Rotation : Specific rotation ([α]D²⁰) measurements validate enantiopurity (e.g., –93.5 for the (1S)-isomer) .
  • Chiral Chromatography : HPLC with chiral stationary phases resolves enantiomers.
  • NMR Spectroscopy : NOE experiments or coupling constants distinguish axial/equatorial substituents.
  • X-ray Crystallography : Resolves absolute configuration (not directly in evidence but standard practice).

What methodologies evaluate the compound's serotonin receptor affinity, and how do structural modifications impact activity?

Q. Advanced Research Focus

  • Receptor Binding Assays : Radioligand displacement assays (e.g., 5-HT₇, 5-HT₁ₐ, D₂ receptors) using HEK-293 cells. Ki values <1 nM are achievable with optimized substituents .

  • Structure-Activity Relationship (SAR) :

    Modification5-HT₇ Ki (nM)Selectivity (vs. 5-HT₁ₐ/D₂)
    2-Diphenylpiperazine0.58324-fold (5-HT₁ₐ), 245-fold (D₂)
    2-Methoxyphenyl1.2Moderate selectivity
    • Key Insight : Bulky aromatic groups at the piperazine moiety enhance 5-HT₇ affinity and selectivity .

What computational approaches predict the reactivity and stability of derivatives?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Models transition states during enantioselective synthesis, predicting energy barriers for diastereomer formation .
  • Molecular Docking : Simulates ligand-receptor interactions to prioritize derivatives for synthesis (e.g., 5-HT₇ binding pocket interactions) .
  • Conformational Analysis : Identifies stable rotamers influencing pharmacological activity.

How can contradictory biological activity data across studies be resolved?

Q. Advanced Research Focus

  • Variable Purity : Metabolites (e.g., N-dealkylation products) may skew in vivo results. Use HPLC-MS to verify compound integrity .
  • Assay Conditions : Differences in cell lines (HEK-293 vs. CHO) or buffer pH affect receptor binding. Standardize protocols.
  • Structural Ambiguity : Verify stereochemistry via [α]D and crystallography to rule out enantiomer contamination .

What strategies optimize hydroxylation and oxidation reactions in synthesis?

Q. Advanced Research Focus

  • Hydroxylation : Use Sharpless asymmetric dihydroxylation or enzymatic catalysis for stereocontrol.
  • Oxidation : Catalytic MnO₂ selectively oxidizes alcohols to ketones without over-oxidation to carboxylic acids .
  • Scale-Up Considerations : Continuous flow reactors improve yield and reduce side reactions in industrial settings .

How does the methoxy group influence the compound's physicochemical properties?

Q. Basic Research Focus

  • Lipophilicity : Methoxy substitution increases logP, enhancing blood-brain barrier penetration (e.g., brain/plasma ratio = 1.2 for derivative 25 in mice) .
  • Metabolic Stability : Methoxy groups reduce CYP450-mediated oxidation, prolonging half-life.
  • Electronic Effects : Electron-donating methoxy group stabilizes aromatic π-systems, affecting UV-Vis spectra.

What analytical techniques characterize intermediates and final products?

Q. Basic Research Focus

  • GC-MS : Monitors reaction progress and identifies volatile byproducts.
  • ¹H/¹³C NMR : Assigns regio- and stereochemistry (e.g., methoxy singlet at δ 3.8 ppm).
  • HRMS : Confirms molecular formula (e.g., C₁₁H₁₄O₂ for 7-methoxy derivatives) .

How are enantiomeric impurities minimized during large-scale synthesis?

Q. Advanced Research Focus

  • Chiral Resolution : Use diastereomeric salt formation with tartaric acid.
  • Asymmetric Catalysis : Transition metal catalysts (e.g., Ru-BINAP) achieve >95% ee .
  • Crystallization-Induced Diastereomer Transformation : Enriches enantiopurity via selective crystallization .

What toxicological assessments are critical for in vivo studies?

Q. Advanced Research Focus

  • Acute Toxicity : LD₅₀ determination in rodents (e.g., derivative 25 showed no mortality at 100 mg/kg) .
  • Genotoxicity : Ames test to rule out mutagenicity.
  • Ecotoxicity : Assess aquatic toxicity (e.g., Daphnia magna EC₅₀ >10 mg/L) .

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